molecular formula C13H19NS B7861226 N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclobutanamine

N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclobutanamine

Cat. No.: B7861226
M. Wt: 221.36 g/mol
InChI Key: HYERJQAHTWJULC-UHFFFAOYSA-N
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Description

N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclobutanamine is a cyclobutanamine derivative featuring a methylsulfanylphenyl ethyl substituent. The compound’s structure combines a strained cyclobutane ring with a sulfur-containing aromatic moiety, which may confer unique physicochemical and pharmacological properties.

Key structural features:

  • Methylsulfanyl (SMe) group: A moderately lipophilic, electron-donating substituent that may influence metabolic stability and membrane permeability.
  • Ethyl linker: Adds flexibility to the aromatic-amine interaction.

Properties

IUPAC Name

N-[1-(4-methylsulfanylphenyl)ethyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-10(14-12-4-3-5-12)11-6-8-13(15-2)9-7-11/h6-10,12,14H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYERJQAHTWJULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SC)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclobutanamine is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies. The information presented here is synthesized from various research studies and authoritative sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a cyclobutane ring attached to a phenyl group with a methylsulfanyl substituent. This unique structure may influence its biological activity by allowing interactions with various molecular targets.

Chemical Structure

ComponentDescription
Cyclobutane RingFour-membered carbon ring
Phenyl GroupAromatic ring with one methylsulfanyl substituent
Methylsulfanyl SubstituentSulfur-containing functional group

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies indicate that it may function as a ligand for neurotransmitter receptors, influencing cellular signaling pathways. The exact molecular targets remain under investigation, but potential interactions include:

  • Neurotransmitter Receptors : Modulation of neurotransmitter systems could impact mood, cognition, and other neurological functions.
  • Enzymatic Interactions : The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes like inflammation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of similar structures have shown significant antibacterial activity against strains such as MRSA, E. coli, K. pneumoniae, and P. aeruginosa.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of related compounds, revealing that certain derivatives exhibited growth inhibition rates ranging from 85% to 97% against various bacterial strains. This suggests that this compound may possess similar antimicrobial potential .

Anti-inflammatory Properties

In addition to its antimicrobial effects, compounds structurally related to this compound have demonstrated anti-inflammatory properties. These compounds were assessed for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Table: Inhibition of Edema by Related Compounds

CompoundEdema Inhibition (%)Edema Thickness (mm) ± SEM
Control-2.624 ± 0.255
Indomethacin70.70.768 ± 0.050
Celecoxib68.90.810 ± 0.074
Compound 7a74.10.679 ± 0.03
Compound 7b76.10.627 ± 0.045

The table illustrates the comparative efficacy of several compounds in reducing edema, indicating that related structures may also contribute to anti-inflammatory responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N-{1-[4-(Methylsulfanyl)phenyl]ethyl}cyclobutanamine with two closely related compounds from the evidence:

Property This compound 1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine
Molecular Formula Likely ~C₁₃H₁₉NS₂ (estimated) C₁₁H₁₃F₃NO C₁₀H₁₁FN₂ (inferred)
Molecular Weight (g/mol) ~253.4 (estimated) 237.22 179.23
Key Substituent 4-(Methylsulfanyl)phenyl ethyl 4-(Trifluoromethoxy)phenyl 4-Fluorophenyl, N-methyl
Electronic Effects SMe: Weak σ-donor, polarizable CF₃O: Strongly electron-withdrawing F: Electron-withdrawing; N-Me: Electron-donating
Lipophilicity (logP)* Moderate (~2.5–3.0, estimated) High (~3.0–3.5, CF₃O increases lipophilicity) Moderate (~2.0–2.5, F reduces lipophilicity)
Metabolic Stability SMe may resist oxidation better than thioethers CF₃O enhances stability against hydrolysis N-Me may reduce hepatic clearance
Potential Applications CNS-targeting agents (high lipophilicity) Anticancer or antiviral (CF₃O seen in bioactive molecules) Antidepressants (structural similarity to amine reuptake inhibitors)

*Estimated logP values based on substituent contributions (e.g., SMe: +0.6, CF₃O: +1.1, F: -0.2) .

Research Findings and Implications

Electronic and Steric Effects
  • Methylsulfanyl vs. Trifluoromethoxy : The SMe group in the target compound is less electron-withdrawing than CF₃O (), which may result in higher basicity of the cyclobutanamine nitrogen. This could enhance interactions with acidic biological targets (e.g., serotonin receptors).
  • Fluorine vs.
Crystallographic Insights
  • Structural data for such compounds are typically resolved using programs like SHELX () and visualized via ORTEP ().
  • Validation tools (e.g., ) ensure accuracy in bond lengths/angles, critical for structure-activity relationship (SAR) studies.
Pharmacological Considerations
  • SMe Group : Sulfur’s polarizability may improve binding to hydrophobic enzyme pockets while avoiding excessive oxidation (common in thioethers).
  • N-Methylation : The methylated amine in reduces hydrogen-bonding capacity, possibly altering selectivity in neurotransmitter transporters.

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